molecular formula C13H26O3 B1257782 Sarmentol A

Sarmentol A

Cat. No.: B1257782
M. Wt: 230.34 g/mol
InChI Key: MHIZHTGSWSNQQF-RHYQMDGZSA-N
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Description

Sarmentol A is a megastigmane glycoside, a class of natural products characterized by a tricyclic sesquiterpene backbone (megastigmane skeleton) conjugated with sugar moieties. These compounds are isolated from plants and exhibit structural complexity due to stereochemical variations and glycosylation patterns .

Properties

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

(2S)-4-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexyl]butane-1,2-diol

InChI

InChI=1S/C13H26O3/c1-9-6-11(16)7-13(2,3)12(9)5-4-10(15)8-14/h9-12,14-16H,4-8H2,1-3H3/t9-,10+,11+,12+/m1/s1

InChI Key

MHIZHTGSWSNQQF-RHYQMDGZSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@H]1CC[C@@H](CO)O)(C)C)O

Canonical SMILES

CC1CC(CC(C1CCC(CO)O)(C)C)O

Synonyms

sarmentol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sarmentol F

  • Molecular Formula : C₁₉H₃₂O₇ (inferred from Wilfordoniside B’s formula due to structural similarities) .
  • Structural Features :
    • Megastigmane core with 3S,5R,6R,9R stereochemistry.
    • Glucose moiety linked at C-3.
    • Key functional groups: Double bond (C-6/C-7), hydroxyl groups at C-5 and C-7.
  • Characterization Methods :
    • 1H-1H COSY and HMBC correlations for backbone elucidation.
    • Mosher’s method to determine absolute configurations at C-3 and C-9 .
  • Bioactivity : Implicated in STAT1 signaling modulation, though specific mechanisms remain underexplored .

Wilfordoniside B

  • Molecular Formula : C₁₉H₃₂O₇ .
  • Structural Features: Megastigmane aglycone (Wilfordoninol A) with a glucose unit at C-3. Z-configured double bond between C-6 and C-6. Absolute configuration at C-3 determined via CD helicity rule .
  • Characterization Methods: NOE experiments to confirm Z-configuration of the double bond. Enzymatic hydrolysis to isolate the aglycone and glucose .

Alangioside J

  • Molecular Formula: Not explicitly stated, but classified as a megastigmane glycoside .
  • Structural Features :
    • Similar backbone to Sarmentol F but with variations in hydroxylation and glycosylation sites.
  • Bioactivity : Often studied for antioxidant and anti-inflammatory properties .

Tabulated Comparison of Key Features

Compound Molecular Formula Key Structural Differences Characterization Methods Bioactivity
Sarmentol A Likely C₁₉H₃₂O₇ Assumed glucose at C-3; stereochemistry unresolved NMR, Mosher’s method (inferred) Hypothesized STAT1 modulation
Sarmentol F C₁₉H₃₂O₇ 3S,5R,6R,9R configuration; glucose at C-3 1H-1H COSY, HMBC, Mosher’s method Immunomodulatory potential
Wilfordoniside B C₁₉H₃₂O₇ Z-configured C-6/C-7 double bond; S-configuration at C-3 NOE, CD spectroscopy, enzymatic hydrolysis Underexplored; structural analog studies
Alangioside J Not specified Varied hydroxylation/glycosylation Comparative NMR with literature Antioxidant, anti-inflammatory

Key Research Findings and Implications

  • Stereochemical Complexity : The absolute configurations of megastigmane glycosides (e.g., 3S in Wilfordoniside B vs. 3S,9R in Sarmentol F) significantly influence their biological activity. For instance, Z-configured double bonds may enhance membrane permeability .
  • Glycosylation Impact : Glucose attachment at C-3 is conserved across analogs, suggesting a role in receptor binding or solubility. Compounds lacking glycosylation (e.g., aglycones) show reduced bioavailability .
  • Methodological Advances: Techniques like CD spectroscopy and Mosher’s method are critical for resolving stereochemistry, while NOE experiments provide spatial insights into double-bond configurations .

Q & A

Q. What statistical approaches are critical for interpreting dose-dependent effects of Sarmentol A in multi-omics datasets?

  • Answer : Apply false discovery rate (FDR) correction for proteomics/transcriptomics, hierarchical clustering for pathway enrichment (KEGG/GO), and LASSO regression to identify predictive biomarkers. Report effect sizes (Cohen’s d) and confidence intervals .

Methodological Resources

  • Data Tables : Include optimization parameters (e.g., solvent, catalyst, yield), spectral assignments, and dose-response metrics.
  • Ethical Compliance : Reference institutional review board (IRB) protocols for in vivo work .
  • Instrumentation : Specify make/model (e.g., Bruker Avance III HD NMR) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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